N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
CAS No.:
Cat. No.: VC16530733
Molecular Formula: C14H13BrN2O2
Molecular Weight: 321.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN2O2 |
|---|---|
| Molecular Weight | 321.17 g/mol |
| IUPAC Name | N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H13BrN2O2/c15-8-10-16-13(18)12-7-4-9-17-14(12)19-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18) |
| Standard InChI Key | RLUOMMCRYJRHBR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCBr |
Introduction
Synthesis
The synthesis of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide typically involves multi-step organic reactions:
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Starting Materials:
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Pyridine derivatives with a carboxylic acid or ester group at position 3.
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Phenol derivatives for phenoxy substitution.
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Bromoethylamine or similar alkylating agents.
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Reaction Steps:
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Step 1: Esterification or amidation of the pyridine carboxylic acid to introduce the amide group.
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Step 2: Substitution reaction with phenol to attach the phenoxy group at position 2.
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Step 3: Alkylation of the amide nitrogen using bromoethyl reagents to form the final compound.
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Purification:
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Techniques such as recrystallization, column chromatography, or HPLC are used to isolate the pure compound.
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Applications in Medicinal Chemistry
N-(2-Bromoethyl)-2-phenoxypyridine-3-carboxamide exhibits structural features that make it a promising scaffold for drug discovery:
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Potential Bioactivity:
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The bromoethyl chain can act as an electrophilic site, enabling interactions with biological targets.
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The phenoxy and pyridine groups provide hydrophobic and aromatic interactions critical for binding to enzymes or receptors.
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Pharmacological Applications:
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May serve as a precursor for anticancer agents due to its ability to form covalent bonds with nucleophilic residues in proteins.
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Could be explored for antimicrobial activity given the presence of halogenated groups.
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